molecular formula C11H13ClN2O4 B2523719 (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1956321-89-3

(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2523719
CAS No.: 1956321-89-3
M. Wt: 272.69
InChI Key: KMVDPWMJJTZALB-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Calcium Antagonism

(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride has been explored in the context of stereoselective synthesis of calcium antagonists. In a study by Tamazawa et al. (1986), the synthesis of four enantiomers of a calcium antagonist compound was achieved, which involved the reaction of dihydropyridine derivatives with (S)- or (R)-1-benzyl-3-pyrrolidinol. The study revealed that the (S,S)-enantiomer exhibited the highest potency and duration of action. This highlights the compound's utility in the stereoselective synthesis of pharmacologically relevant molecules, particularly those with calcium channel blocking properties, without focusing on drug dosage or side effects (Tamazawa et al., 1986).

Synthesis and Structural Analysis

In another application, Anioła et al. (2016) focused on the synthesis, spectroscopic, and theoretical studies of complexes formed between (R/S)-piperidinium-3-carboxylic acid and 2,6-dichloro-4-nitrophenolate. This work is significant for understanding the hydrogen-bonded structures and electron distribution within such complexes, which can contribute to the design and synthesis of novel compounds for various scientific applications. The detailed study of hydrogen bonding interactions and charge delocalization provides insights into the molecular architecture and reactivity of related compounds (Anioła et al., 2016).

Antimicrobial and Antioxidant Properties

Research by Žirgulevičiūtė et al. (2015) on the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and their evaluation for antibacterial activity demonstrates the compound's relevance in the development of new antimicrobial agents. This study showcases the potential of derivatives of (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride in contributing to the discovery of novel antimicrobial compounds, further emphasizing its importance in scientific research beyond pharmacological applications concerning drug use and side effects (Žirgulevičiūtė et al., 2015).

Photophysical and Photochemical Studies

The study of intramolecular electron transfer in the photochemistry of nitrophenyldihydropyridines by Fasani et al. (2006) is a notable example of the application of (3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid; hydrochloride in understanding the mechanisms of photo-induced electron transfer. This research contributes to the broader field of photochemistry, providing valuable insights into the behavior of nitrophenyl derivatives under light exposure and their potential applications in the development of photoresponsive materials (Fasani et al., 2006).

Properties

IUPAC Name

(3S,4R)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4.ClH/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17;/h1-4,9-10,12H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDPWMJJTZALB-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.